molecular formula C11H23N B13524769 3-(2-Methylpentyl)piperidine

3-(2-Methylpentyl)piperidine

Cat. No.: B13524769
M. Wt: 169.31 g/mol
InChI Key: IJAIMKKLWUJZAL-UHFFFAOYSA-N
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Description

3-(2-Methylpentyl)piperidine is a nitrogen-containing heterocyclic compound with a six-membered ring structure. Piperidine derivatives, including this compound, are significant in medicinal chemistry due to their presence in various bioactive molecules and pharmaceuticals . This compound is known for its potential therapeutic applications and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpentyl)piperidine typically involves the formation of the piperidine ring through various cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methylpentylamine with a suitable dihalide can lead to the formation of the piperidine ring .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactions and catalytic processes to ensure high yields and purity. The use of catalysts such as palladium or rhodium complexes can facilitate the cyclization reactions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpentyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted piperidine derivatives .

Scientific Research Applications

3-(2-Methylpentyl)piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methylpentyl)piperidine involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The compound can also interact with enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpentyl)piperidine is unique due to the presence of the 2-methylpentyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific properties and applications .

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

3-(2-methylpentyl)piperidine

InChI

InChI=1S/C11H23N/c1-3-5-10(2)8-11-6-4-7-12-9-11/h10-12H,3-9H2,1-2H3

InChI Key

IJAIMKKLWUJZAL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC1CCCNC1

Origin of Product

United States

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